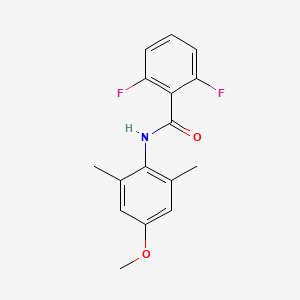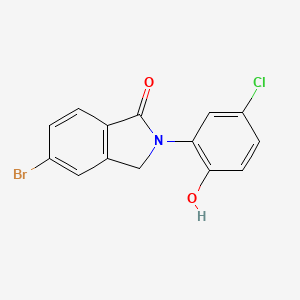
5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with significant interest in various scientific fields. This compound features a bromine and chlorine atom attached to a hydroxyphenyl group, which is further connected to a dihydroisoindolone structure. Its unique chemical structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method starts with the bromination of 2-hydroxyacetophenone to form 2-bromo-2’-hydroxyacetophenone. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 5-chloro-2-hydroxybenzoyl chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
Oxidation: Formation of 5-bromo-2-(5-chloro-2-oxophenyl)-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of 5-chloro-2-hydroxyphenyl-2,3-dihydro-1H-isoindol-1-one.
Substitution: Formation of derivatives with various functional groups replacing the halogens.
科学的研究の応用
5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-chloro-2-hydroxyacetophenone
- 5-Bromo-2-hydroxyacetophenone
- 5-Chloro-2-hydroxyacetophenone
Uniqueness
5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of a dihydroisoindolone core with halogenated hydroxyphenyl groups. This structure imparts distinct chemical reactivity and biological activity compared to its simpler analogs. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
918331-63-2 |
|---|---|
分子式 |
C14H9BrClNO2 |
分子量 |
338.58 g/mol |
IUPAC名 |
5-bromo-2-(5-chloro-2-hydroxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H9BrClNO2/c15-9-1-3-11-8(5-9)7-17(14(11)19)12-6-10(16)2-4-13(12)18/h1-6,18H,7H2 |
InChIキー |
UOZQNGBUTLNCEG-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)
![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)



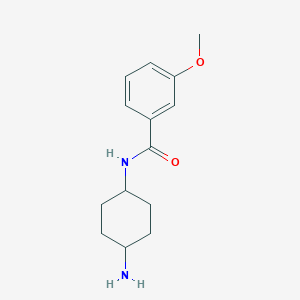
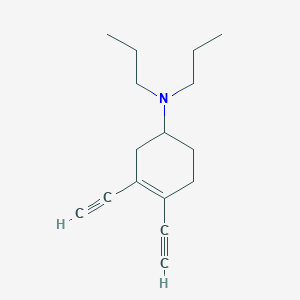
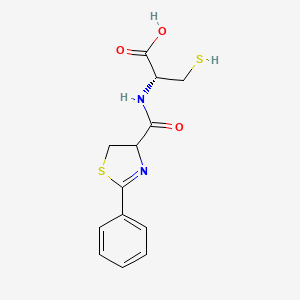
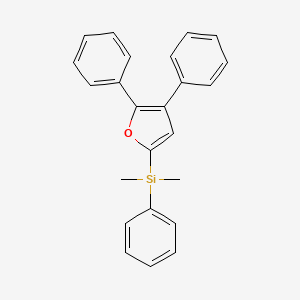

![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)

